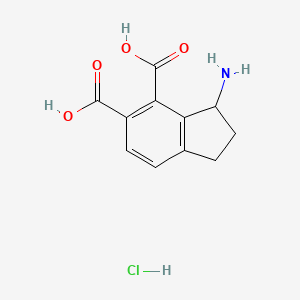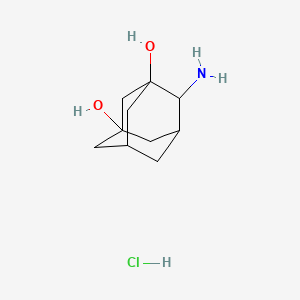
4-aminoadamantane-1,3-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminoadamantane-1,3-diol hydrochloride, also known as 4-AADH, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.7 g/mol and a melting point of 155-157 °C. 4-AADH has a wide range of applications in medicinal and biochemical research, including drug discovery, biochemical synthesis, and drug metabolism. 4-AADH is also used in the synthesis of various other compounds and drugs.
科学研究应用
4-aminoadamantane-1,3-diol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarial drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of various other compounds, such as piperidine derivatives and adamantane derivatives. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been used in the synthesis of various peptides, such as peptide hormones and other peptide drugs.
作用机制
4-aminoadamantane-1,3-diol hydrochloride is believed to act as a proton donor in biochemical reactions, particularly in the synthesis of peptides and proteins. It is believed to act as a catalyst in the synthesis of peptides, allowing for the formation of peptide bonds. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is believed to act as a hydrogen bond donor, allowing for the formation of hydrogen bonds between amino acids.
Biochemical and Physiological Effects
4-aminoadamantane-1,3-diol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of proteins, such as DNA polymerase and reverse transcriptase. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of carbohydrates, such as hexokinase and glucokinase.
实验室实验的优点和局限性
4-aminoadamantane-1,3-diol hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible to a wide range of researchers. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is relatively stable and has a long shelf life, making it ideal for long-term storage. However, 4-aminoadamantane-1,3-diol hydrochloride can be toxic if ingested, and it can be irritating to the skin, eyes, and mucous membranes. Additionally, 4-aminoadamantane-1,3-diol hydrochloride can be difficult to work with due to its hygroscopic properties.
未来方向
There are a variety of potential future directions for research on 4-aminoadamantane-1,3-diol hydrochloride. One potential direction is the development of new methods for synthesizing 4-aminoadamantane-1,3-diol hydrochloride and other related compounds. Additionally, research could be conducted on the biochemical and physiological effects of 4-aminoadamantane-1,3-diol hydrochloride, such as its effects on enzymes involved in drug metabolism and protein synthesis. Furthermore, research could be conducted on the potential applications of 4-aminoadamantane-1,3-diol hydrochloride in drug discovery and drug development. Finally, research could be conducted on the potential toxicity of 4-aminoadamantane-1,3-diol hydrochloride and other related compounds.
合成方法
4-aminoadamantane-1,3-diol hydrochloride can be synthesized by a variety of methods. One method involves the reaction of adamantane-1,3-diol with hydrochloric acid, followed by the addition of a base such as sodium hydroxide. The resulting product is then purified by crystallization. Another method involves the reaction of adamantane-1,3-diol with an alkyl halide, such as bromoethane, followed by the addition of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
属性
IUPAC Name |
4-aminoadamantane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWXXMBSIJQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoadamantane-1,3-diol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

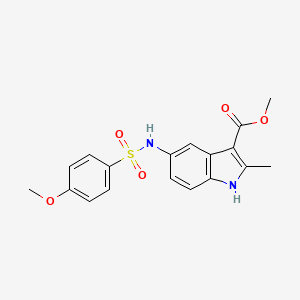

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
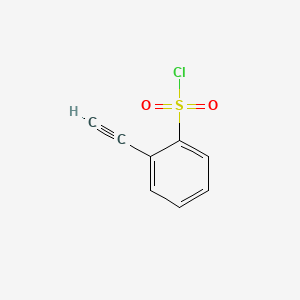
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
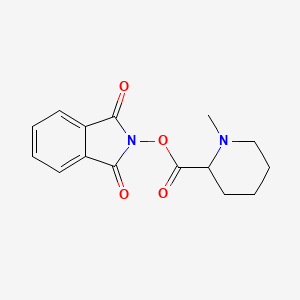
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
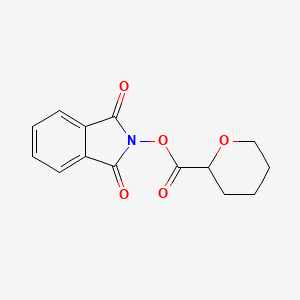
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
